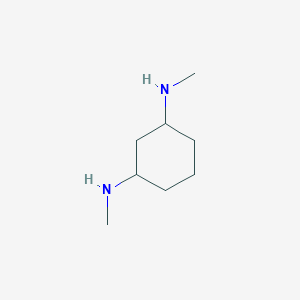
N1,N3-dimethylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N3-dimethylcyclohexane-1,3-diamine is an organic compound with the molecular formula C8H18N2. It is a derivative of cyclohexane, where two hydrogen atoms on the 1 and 3 positions are replaced by methyl groups and two hydrogen atoms are replaced by amino groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N3-dimethylcyclohexane-1,3-diamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohexanone in the presence of methylamine. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N3-dimethylcyclohexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N1,N3-dimethylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N1-dimethylcyclohexane-1,3-diamine
- N1,N2-dimethylcyclohexane-1,2-diamine
- trans-N,N-dimethylcyclohexane-1,2-diamine
Uniqueness
N1,N3-dimethylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-N,3-N-dimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
YDFDTKKXMZRNHR-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC(C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


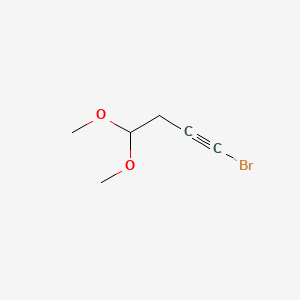
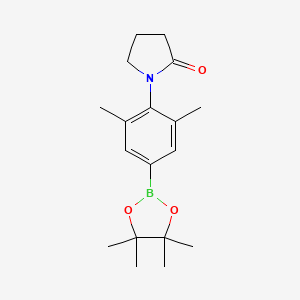
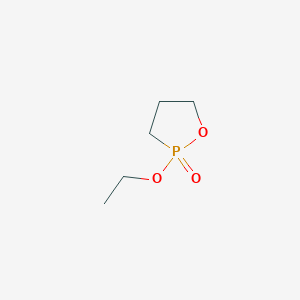
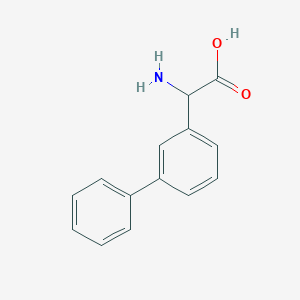
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
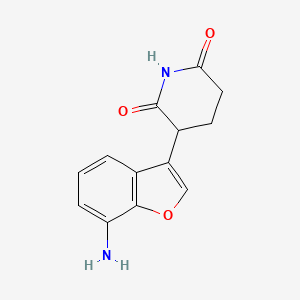
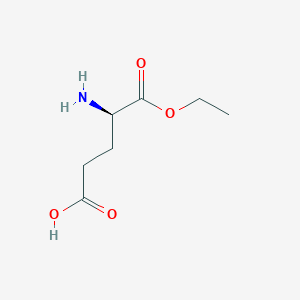
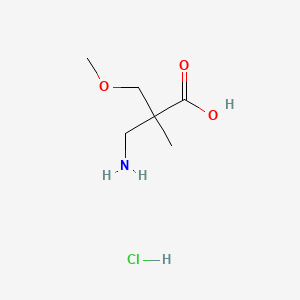
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
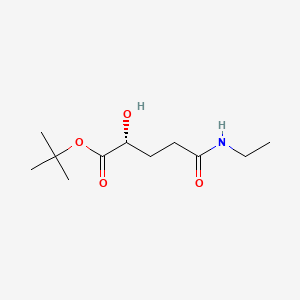
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)

